molecular formula C21H29N3 B5728335 N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline

N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline

Cat. No.: B5728335
M. Wt: 323.5 g/mol
InChI Key: CQGIJCSGLIRNSG-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline is a complex organic compound that features a piperazine ring substituted with a phenyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline typically involves the reaction of N,N-diethylaniline with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-[(4-phenylpiperazin-1-yl)ethyl]aniline
  • N,N-diethyl-4-[(4-phenylpiperazin-1-yl)propyl]aniline
  • N,N-diethyl-4-[(4-phenylpiperazin-1-yl)butyl]aniline

Uniqueness

N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline is unique due to its specific substitution pattern and the presence of both aniline and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-3-23(4-2)21-12-10-19(11-13-21)18-22-14-16-24(17-15-22)20-8-6-5-7-9-20/h5-13H,3-4,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGIJCSGLIRNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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